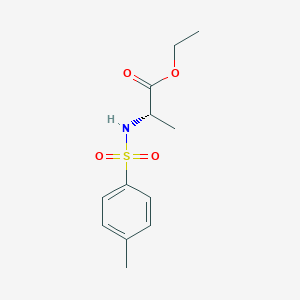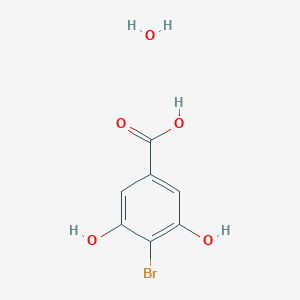
2,3-Difluoro-4-(fluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(fluoromethyl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is used in various fields, including medicinal chemistry, agrochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-Difluoro-4-(fluoromethyl)pyridine, can be achieved through several methods. One common approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® . Another method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale electrophilic fluorination processes. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds . The availability of fluorinated synthetic blocks and effective fluorinating reagents has made industrial production more feasible.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Substitution of halogens with nucleophiles.
Electrophilic Fluorination: Introduction of fluorine atoms into the pyridine ring.
Oxidation and Reduction: Modifications of the pyridine ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor®, potassium fluoride, and N-fluorobis(trifluoromethanesulfonyl)imide . These reactions typically occur in solvents like dichloromethane at room temperature.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridines and their derivatives, which are used in medicinal and agrochemical applications .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(fluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its unique biological properties.
Agrochemistry: Incorporated into agricultural products to enhance their physical and biological properties.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4-(fluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2,3-Difluoro-4-(fluoromethyl)pyridine is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in medicinal chemistry and agrochemistry .
Eigenschaften
CAS-Nummer |
84940-50-1 |
|---|---|
Molekularformel |
C6H4F3N |
Molekulargewicht |
147.10 g/mol |
IUPAC-Name |
2,3-difluoro-4-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H4F3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI-Schlüssel |
FPQOHVXCQUNLGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CF)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


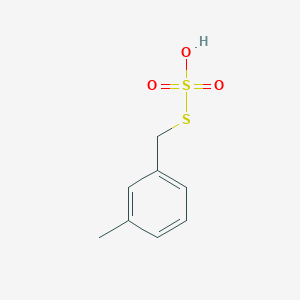

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)
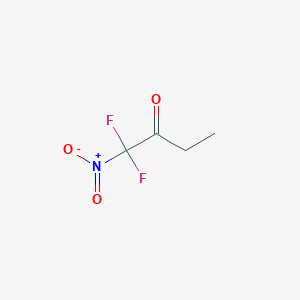
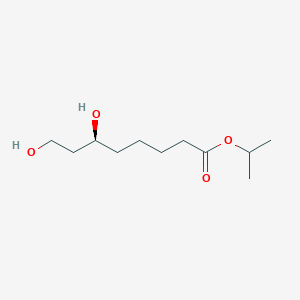
![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
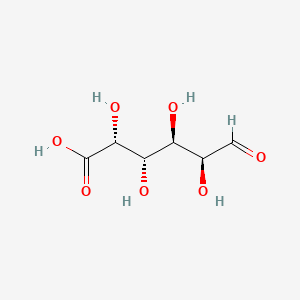
![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
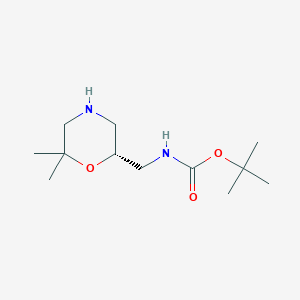

![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)
